Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester
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Overview
Description
Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a carbamic acid moiety attached to a pyridine ring substituted with a methylsulfonyl group and a trifluoromethyl group. The propyl ester functional group further adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester typically involves multiple steps. One common method is the reaction of 2-amino-5-(trifluoromethyl)-3-pyridine with methylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with propyl chloroformate in the presence of a base to yield the desired carbamic acid ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different carbamate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can inhibit specific enzymes or interact with receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[(1S)-1-methyl-2-[(methylsulfonyl)oxy]ethyl]-, methyl ester
- [2-(Methylsulfonyl)ethyl]carbamic acid benzyl ester
Uniqueness
Compared to similar compounds, carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications .
Properties
CAS No. |
141283-60-5 |
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Molecular Formula |
C11H14F3N3O4S |
Molecular Weight |
341.31 g/mol |
IUPAC Name |
propyl N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C11H14F3N3O4S/c1-3-4-21-10(18)16-8-5-7(11(12,13)14)6-15-9(8)17-22(2,19)20/h5-6H,3-4H2,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
RDOWVDIMIUAOFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C |
Origin of Product |
United States |
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